REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH:7]([C:10]1[N:11]=[C:12]([C:15]([OH:17])=O)[S:13][CH:14]=1)([CH3:9])[CH3:8].C(N(C(C)C)CC)(C)C.[CH3:27][C:28]1[C:34]([O:35][CH3:36])=[CH:33][CH:32]=[C:31]([C:37](=[O:39])[CH3:38])[C:29]=1[NH2:30]>C1(C)C=CC=CC=1>[C:37]([C:31]1[CH:32]=[CH:33][C:34]([O:35][CH3:36])=[C:28]([CH3:27])[C:29]=1[NH:30][C:15]([C:12]1[S:13][CH:14]=[C:10]([CH:7]([CH3:8])[CH3:9])[N:11]=1)=[O:17])(=[O:39])[CH3:38]
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Name
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Quantity
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5.71 g
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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3.85 g
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Type
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reactant
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Smiles
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C(C)(C)C=1N=C(SC1)C(=O)O
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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3.9 g
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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2.7 g
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Type
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reactant
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Smiles
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CC1=C(N)C(=CC=C1OC)C(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was continued at ambient temperature until the bubbling
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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under reflux for a further 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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LCMS analysis of an aliquot quenched with methanol revealed full conversion of the acid to the acid chloride
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Type
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WAIT
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Details
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The reaction mixture was left
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Type
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CUSTOM
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Details
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the solvent removed under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with dry dioxane (40 mL)
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Type
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STIRRING
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Details
|
The reaction mixture was stirred at ambient temperature for 15 hours
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Duration
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15 h
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Type
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CUSTOM
|
Details
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The solvent was removed under vacuum
|
Type
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DISSOLUTION
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Details
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the residue dissolved with ethyl acetate (75 mL)
|
Type
|
WASH
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Details
|
The organic layer was washed with saturated aqueous sodium hydrogen carbonate (50 mL), water (50 mL), and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=C(C=C1)OC)C)NC(=O)C=1SC=C(N1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |